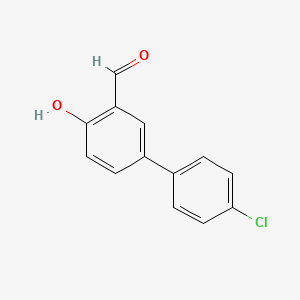
4-(4-Chlorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-formylphenol, 95%, is an organochlorine compound which is widely used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial products. It is a versatile intermediate in organic synthesis and can be used in a variety of reactions.
Scientific Research Applications
4-(4-Chlorophenyl)-2-formylphenol, 95%, is a useful intermediate in organic synthesis and is used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agricultural chemicals, and other industrial products. It has also been used as a starting material for the synthesis of several compounds such as 4-chlorophenyl-2-formyl-benzoic acid, 4-chlorophenyl-2-formyl-4-hydroxybenzoic acid, 4-chlorophenyl-2-formyl-4-methoxybenzoic acid, and 4-chlorophenyl-2-formyl-4-methylbenzoic acid.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-formylphenol, 95%, is related to its ability to act as an electrophile in organic synthesis. It is capable of forming covalent bonds with other molecules, which can lead to the formation of new compounds. The formation of new compounds is the basis of the Friedel-Crafts reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2-formylphenol, 95%, are largely unknown. The compound has not been extensively studied and there is limited information available regarding its potential effects on human health. However, it is known to be toxic to aquatic life and should be handled with care.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Chlorophenyl)-2-formylphenol, 95%, in laboratory experiments is its availability and relatively low cost. It is a simple and efficient reagent for organic synthesis, and it can be used in a variety of reactions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is sensitive to light and should be stored in a dark place.
Future Directions
There are several potential future directions for research on 4-(4-Chlorophenyl)-2-formylphenol, 95%. These include further studies on its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in pharmaceuticals, agricultural chemicals, and other industrial products. Additionally, further studies could be conducted on the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
4-(4-Chlorophenyl)-2-formylphenol, 95%, is synthesized via a Friedel-Crafts reaction of p-chlorotoluene and formic acid in the presence of an acid catalyst such as aluminum chloride. The reaction proceeds via a cationic intermediate which is then protonated to form the desired product. The reaction is typically carried out at a temperature of 60-80°C and can be completed in a few hours.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRHQZCOLGEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602397 |
Source


|
| Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
82119-83-3 |
Source


|
| Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)